
Dstyslsstltlsk
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dstyslsstltlsk: is a generic human peptide with the sequence Asp-Ser-Thr-Tyr-Ser-Leu-Ser-Ser-Thr-Leu-Thr-Leu-Ser-Lys. It has a molecular formula of C64H107N15O26 and a molecular weight of 1502.62 g/mol . This peptide is primarily used for the quantitative detection of infliximab, a chimeric monoclonal IgG1 antibody that specifically binds to tumor necrosis factor-alpha (TNF-α) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Dstyslsstltlsk involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a stepwise manner, using coupling reagents such as HBTU or DIC, and deprotection agents like TFA .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Análisis De Reacciones Químicas
Types of Reactions: : Dstyslsstltlsk can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU
Major Products: : The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Aplicaciones Científicas De Investigación
Dstyslsstltlsk has several applications in scientific research, including:
Chemistry: Used as a standard peptide for calibration in mass spectrometry.
Biology: Employed in studies involving protein-protein interactions and peptide-based assays.
Medicine: Utilized for the quantitative detection of infliximab in therapeutic drug monitoring.
Industry: Applied in the development of diagnostic kits and biosensors
Mecanismo De Acción
Dstyslsstltlsk exerts its effects by serving as a target peptide for infliximab detection. Infliximab binds specifically to the TNF-α, and the presence of this compound allows for the quantification of infliximab through various analytical techniques such as ELISA or LC-MS/MS . The molecular targets involved include TNF-α and the infliximab antibody .
Comparación Con Compuestos Similares
Similar Compounds
VVSVLTVLHQDWLNGK: Another
Propiedades
Fórmula molecular |
C64H107N15O26 |
|---|---|
Peso molecular |
1502.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H107N15O26/c1-28(2)18-38(68-57(97)43(24-81)75-54(94)41(21-34-13-15-35(88)16-14-34)71-63(103)50(33(9)87)78-59(99)45(26-83)72-51(91)36(66)22-47(89)90)52(92)74-44(25-82)58(98)76-46(27-84)60(100)79-49(32(8)86)62(102)70-40(20-30(5)6)55(95)77-48(31(7)85)61(101)69-39(19-29(3)4)53(93)73-42(23-80)56(96)67-37(64(104)105)12-10-11-17-65/h13-16,28-33,36-46,48-50,80-88H,10-12,17-27,65-66H2,1-9H3,(H,67,96)(H,68,97)(H,69,101)(H,70,102)(H,71,103)(H,72,91)(H,73,93)(H,74,92)(H,75,94)(H,76,98)(H,77,95)(H,78,99)(H,79,100)(H,89,90)(H,104,105)/t31-,32-,33-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,48+,49+,50+/m1/s1 |
Clave InChI |
LBMXWWSHSCMRRP-MUQMWQTNSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


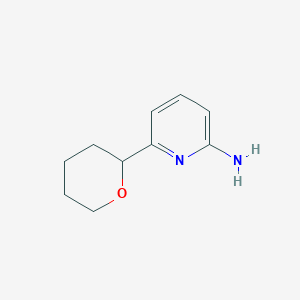
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)

![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)
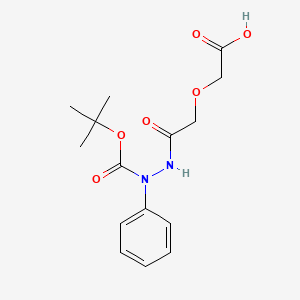
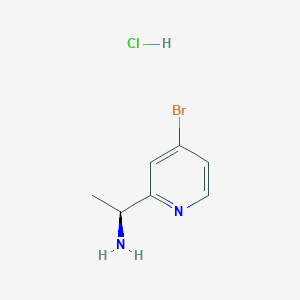
![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)
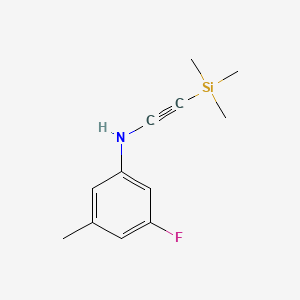
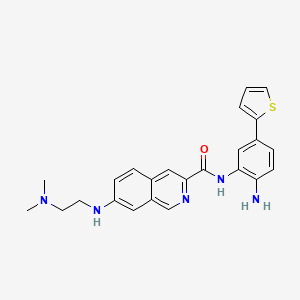

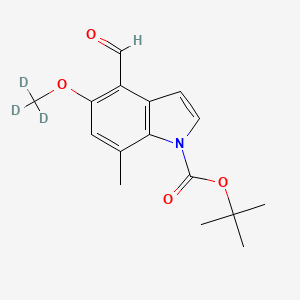

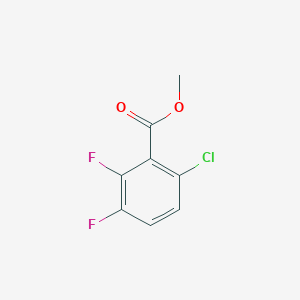
![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)
